molecular formula C13H14O4 B14187758 (3S)-5,7-Dimethoxy-3-(prop-2-en-1-yl)-2-benzofuran-1(3H)-one CAS No. 917380-28-0

(3S)-5,7-Dimethoxy-3-(prop-2-en-1-yl)-2-benzofuran-1(3H)-one

Katalognummer: B14187758
CAS-Nummer: 917380-28-0
Molekulargewicht: 234.25 g/mol
InChI-Schlüssel: GPDXAYIQANLDOU-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S)-5,7-Dimethoxy-3-(prop-2-en-1-yl)-2-benzofuran-1(3H)-one is a complex organic compound belonging to the benzofuran family

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-5,7-Dimethoxy-3-(prop-2-en-1-yl)-2-benzofuran-1(3H)-one typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes may include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and appropriate alkylating agents.

    Introduction of Methoxy Groups: Methoxylation can be performed using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.

    Allylation: The prop-2-en-1-yl group can be introduced via allylation reactions using allyl halides and suitable catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(3S)-5,7-Dimethoxy-3-(prop-2-en-1-yl)-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (3S)-5,7-Dimethoxy-3-(prop-2-en-1-yl)-2-benzofuran-1(3H)-one can be used as a building block for synthesizing more complex molecules.

Biology

Biologically, benzofuran derivatives are often studied for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Medicine

In medicine, such compounds may be investigated for their potential as drug candidates due to their diverse biological activities.

Industry

Industrially, benzofuran derivatives can be used in the synthesis of dyes, fragrances, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of (3S)-5,7-Dimethoxy-3-(prop-2-en-1-yl)-2-benzofuran-1(3H)-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways would depend on its biological activity and the context in which it is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5,7-Dimethoxy-2-benzofuran-1(3H)-one: Lacks the prop-2-en-1-yl group.

    3-(Prop-2-en-1-yl)-2-benzofuran-1(3H)-one: Lacks the methoxy groups.

Uniqueness

The presence of both methoxy groups and the prop-2-en-1-yl group in (3S)-5,7-Dimethoxy-3-(prop-2-en-1-yl)-2-benzofuran-1(3H)-one may confer unique chemical and biological properties, making it distinct from other benzofuran derivatives.

Eigenschaften

CAS-Nummer

917380-28-0

Molekularformel

C13H14O4

Molekulargewicht

234.25 g/mol

IUPAC-Name

(3S)-5,7-dimethoxy-3-prop-2-enyl-3H-2-benzofuran-1-one

InChI

InChI=1S/C13H14O4/c1-4-5-10-9-6-8(15-2)7-11(16-3)12(9)13(14)17-10/h4,6-7,10H,1,5H2,2-3H3/t10-/m0/s1

InChI-Schlüssel

GPDXAYIQANLDOU-JTQLQIEISA-N

Isomerische SMILES

COC1=CC2=C(C(=C1)OC)C(=O)O[C@H]2CC=C

Kanonische SMILES

COC1=CC2=C(C(=C1)OC)C(=O)OC2CC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.